“5-bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine” is a chemical compound with the molecular formula C6H4BrN3 . It is a derivative of pyrazolo[3,4-b]pyridine .
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “5-bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine”, has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . For instance, one method involves iodizing the commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine to obtain an intermediate, which is then protected by PMB-Cl to produce a key intermediate .
The chemical reactions involving “5-bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine” can be complex and varied . The methods for the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives are systematized according to the method to assemble the pyrazolopyridine system .
Pyrazolo[3,4-b]pyridines represent a privileged class of nitrogen-dense bicyclic heterocycles formed through fusion of pyrazole and pyridine rings at specific bond positions. This scaffold exhibits two principal tautomeric forms: the thermodynamically favored 1H-tautomer and the less stable 2H-tautomer. Computational studies (AM1 method) confirm the 1H-configuration is more stable by approximately 37.03 kJ/mol (9 kcal/mol) due to superior aromatic delocalization across both rings [3]. The 2H-tautomer predominates only when fused to non-aromatic systems (e.g., tetrahydropyridones), explaining its scarcity in medicinal chemistry applications .
Table 1: Characteristic Features of Pyrazolo[3,4-b]Pyridine Tautomers
Tautomer | Relative Energy (kJ/mol) | Aromaticity | Prevalence in Medicinal Chemistry |
---|---|---|---|
1H-Pyrazolo[3,4-b]pyridine | 0 (Reference) | Full π-delocalization in both rings | Dominant (>300,000 compounds) |
2H-Pyrazolo[3,4-b]pyridine | +37.03 | Peripheral delocalization only | Rare (<5,000 compounds) |
The scaffold features five modifiable positions (N1, C3, C4, C5, C6), enabling extensive structural diversification. Statistical analysis of >300,000 documented derivatives reveals distinct substitution preferences: N1 positions favor methyl groups (31.78%), alkyl chains (23.27%), or phenyl rings (15.17%), while C3 substitutions are dominated by hydrogen (30.83%) or methyl groups (46.77%) . Bromination at C5 (as in 5-bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine) introduces a versatile handle for metal-catalyzed cross-coupling reactions, significantly expanding derivatization potential [8] [10].
The chemistry of pyrazolo[3,4-b]pyridines dates to 1908 with Ortoleva's synthesis of the first monosubstituted derivative (C3-phenyl). Bulow's 1911 synthesis of N-phenyl-3-methyl derivatives established foundational methodologies using aminopyrazoles and 1,3-dicarbonyls . Interest surged upon recognition of the scaffold's structural mimicry of purine nucleobases (adenine/guanine), positioning it as a versatile pharmacophore for targeting nucleotide-binding proteins [3].
The twenty-first century witnessed transformative clinical advancements:
Table 2: Key Milestones in Pyrazolo[3,4-b]Pyridine Medicinal Chemistry
Year | Development | Significance |
---|---|---|
1908 | Ortoleva's synthesis (R3=Ph) | First reported 1H-pyrazolo[3,4-b]pyridine |
1911 | Bulow's N1-aryl derivatives | Established aminopyrazole + 1,3-dicarbonyl strategy |
1980s | Tracazolate development (anxiolytic) | Early CNS application; GABAA modulation |
2013 | Riociguat FDA approval | First sGC stimulator for pulmonary hypertension |
2021 | Vericiguat FDA approval | First sGC stimulator for chronic heart failure |
2022 | >300,000 derivatives reported | Explosion in kinase inhibitor patents (>2,400) |
This evolution underscores the scaffold's adaptability to modern drug discovery paradigms, particularly in oncology and cardiovascular therapeutics .
Strategic substitution at the N1, C3, and C5 positions profoundly modulates the physicochemical, ADME, and target-binding properties of pyrazolo[3,4-b]pyridines:
N1-Methylation (e.g., 1,3-dimethyl derivatives)
C3-Methylation
C5-Bromination
Table 3: Functional Impact of Key Substituents in 5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine
Position | Substituent | Key Functions | Medicinal Chemistry Rationale |
---|---|---|---|
N1 | Methyl | - Tautomer control - Metabolic stabilization | Ensures synthetic predictability; improves pharmacokinetics |
C3 | Methyl | - Steric directionality - Electronic modulation | Guides regioselective functionalization; fine-tunes reactivity |
C5 | Bromo | - Cross-coupling handle - Hydrophobic occupancy | Enables late-stage diversification; enhances target affinity |
The synergistic combination of N1-methylation, C3-methylation, and C5-bromination creates an optimal balance: the methyl groups provide metabolic stability and synthetic control, while the bromine serves as a vector for targeted diversification through modern transition-metal catalyzed reactions [8] [10]. This strategic triad underpins the utility of 5-bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine as a multipurpose building block in drug discovery, particularly for kinase inhibitors where the scaffold's hydrogen-bonding capability mimics adenine binding .
Table 4: Representative Pyrazolo[3,4-b]Pyridine Derivatives with Position-Specific Modifications
Compound Name | N1 Substituent | C3 Substituent | C5 Substituent | Primary Therapeutic Target |
---|---|---|---|---|
5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine | Methyl | Methyl | Bromo | Synthetic intermediate |
Riociguat | Carboxamide | Amino | Methoxy | Soluble guanylate cyclase |
TRK Inhibitor C03 (ref. 5) | H | Morpholinocarbonyl | 2,5-Difluorophenyl | Tropomyosin receptor kinase |
WRH-2412 | Phenyl | Phenyl | Cyanophenyl | Antitumor agent |
Vericiguat | Pyrimidine | Amino | Fluoro | Soluble guanylate cyclase |
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8